Product packaging for 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole(Cat. No.:CAS No. 59601-27-3)

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole

Cat. No.: B3273815
CAS No.: 59601-27-3
M. Wt: 151.21 g/mol
InChI Key: BLXSQPBEXCQPGU-UHFFFAOYSA-N
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Description

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole is a versatile synthetic intermediate in organic chemistry and medicinal research. This compound serves as a key precursor in the stereoselective synthesis of complex natural products, particularly lycorine-type alkaloids . The indole scaffold is a near-ubiquitous component of biologically active compounds and natural products, making this tetrahydroindole derivative a valuable building block for exploring novel chemical space . Researchers utilize this compound in photocyclization reactions to construct pyrrolo[3,2,1-de]phenanthridine frameworks, which are core structures found in various pharmacologically interesting alkaloids . The 3,3a,4,5-tetrahydro-2H-indole structure provides a conformationally constrained system that is highly valuable for the development of new therapeutic agents. Indole derivatives, as a class, are recognized for their broad spectrum of biological activities and are prevalent in many approved drugs . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B3273815 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole CAS No. 59601-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3,3a,4,5-tetrahydro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXSQPBEXCQPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NCCC2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 3,3a,4,5 Tetrahydro 2h Indole and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually breaking down a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inias.ac.inamazonaws.com For 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole, the analysis reveals several logical disconnection points corresponding to reliable forward-reaction pathways.

The most prominent disconnection strategy involves cleaving the C4-C3a and the N1-C7a bonds. This approach is the reverse of the Fischer indole (B1671886) synthesis. amazonaws.com This disconnection simplifies the bicyclic system into two key synthons: a cyclohexanone-derived enamine or enol synthon and a 4-methoxyphenylhydrazine-derived synthon. The corresponding real-world reagents, or synthetic equivalents, are a suitable cyclohexanone (B45756) derivative and 4-methoxyphenylhydrazine.

Another key disconnection can be made at the N1-C2 and C3-C3a bonds, which relates to the reverse of a Paal-Knorr type synthesis. This route identifies a substituted 1,4-dicarbonyl compound and an amine as the precursors. A third strategy involves disconnecting the N1-C7a and C3a-C4 bonds, which corresponds to the reverse of a Bischler-Möhlau synthesis, pointing to an α-halocyclohexanone and 4-methoxyaniline as starting materials. These fundamental disconnections form the basis for the classical synthetic approaches discussed below.

Table 1: Key Retrosynthetic Disconnections for the Tetrahydroindole Scaffold
Disconnection StrategyBonds CleavedResulting SynthonsCorresponding Forward Reaction
Strategy 1C4-C3a, N1-C7aCyclohexanone enol/enamine, 4-methoxyphenylhydrazine cationFischer Indole Synthesis
Strategy 2N1-C2, C3-C3aCyclohexane-1,4-dione, Ammonia (B1221849)/Primary AminePaal-Knorr Synthesis
Strategy 3N1-C7a, C3a-C4α-halocyclohexanone, 4-methoxyanilineBischler-Möhlau Synthesis

Classical Approaches to Tetrahydroindole Synthesis and Adaptations for 6-Methoxy Substitution

The synthesis of tetrahydroindoles has long relied on several foundational reactions in heterocyclic chemistry. These methods are often robust but may lack the fine control of modern techniques.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for producing indoles from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgthermofisher.com To generate the 4,5,6,7-tetrahydroindole skeleton, a cyclohexanone derivative is used as the carbonyl component. youtube.com For the target molecule, the reaction involves the condensation of 4-methoxyphenylhydrazine with cyclohexanone. thermofisher.com

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of 4-methoxyphenylhydrazine and cyclohexanone.

Tautomerization of the hydrazone to its enamine form. mdpi.com

A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic reaction) that forms a new carbon-carbon bond, breaking the weak nitrogen-nitrogen bond. mdpi.comnih.gov

Loss of an ammonia molecule and subsequent aromatization of the six-membered ring to form the indole's pyrrole (B145914) ring. youtube.com

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.orgnih.gov The presence of the electron-donating methoxy (B1213986) group on the phenylhydrazine ring generally facilitates the electrophilic cyclization step. However, studies on methoxy-substituted phenylhydrazones have occasionally reported the formation of abnormal products due to unexpected cyclization pathways, highlighting the importance of carefully controlled reaction conditions. nih.govjst.go.jp

Other classical methods can be adapted for the synthesis of the tetrahydroindole core.

The Paal-Knorr synthesis is a reaction that generates pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of a tetrahydroindole, a cyclohexane-1,4-dione derivative is required. The reaction proceeds via the formation of a di-imine intermediate upon reaction with the amine, followed by cyclization and dehydration to yield the pyrrole ring fused to the cyclohexane (B81311) ring. alfa-chemistry.com While versatile, the main limitation of this approach is often the accessibility of the requisite substituted cyclohexane-1,4-dione starting material. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) derivatives instead. organic-chemistry.org

The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.org For the synthesis of a tetrahydroindole derivative, the reaction would be adapted to use an α-halocyclohexanone and an appropriately substituted aniline, in this case, 4-methoxyaniline (p-anisidine). The mechanism involves the initial formation of an α-anilino ketone intermediate, which then reacts with a second molecule of aniline. Subsequent acid-catalyzed cyclization and elimination yield the indole ring. wikipedia.orgresearchgate.net This method has historically been limited by the harsh reaction conditions often required and the potential for poor yields and unpredictable regiochemistry. wikipedia.org

Advanced and Stereoselective Synthetic Routes

Modern synthetic chemistry has focused on developing more efficient and selective methods, particularly for controlling stereochemistry, which is crucial for pharmaceutical applications.

The development of catalytic asymmetric methods has provided powerful tools for constructing chiral tetrahydroindole frameworks with high enantioselectivity. researchgate.net These strategies often rely on transition-metal catalysts paired with chiral ligands. A variety of approaches have been successfully employed, including:

Asymmetric Hydrogenation: The reduction of a pre-formed indole or dihydroindole precursor using a chiral catalyst (often based on iridium, rhodium, or ruthenium) under a hydrogen atmosphere can deliver enantiomerically enriched tetrahydroindoles. mdpi.com

Catalytic [3+3] Annulation: Chiral Lewis acids can catalyze the reaction between donor-acceptor cyclopropanes and 2-alkynylindoles to furnish optically active tetrahydrocarbazoles, a related core structure. nih.gov

Dehydrogenative Condensation: Iridium pincer complexes have been used to synthesize tetrahydroindoles from secondary alcohols and 2-aminocyclohexanol (B3021766) through an acceptorless dehydrogenative condensation (ADC) process, which is considered a sustainable synthetic method. researchgate.net

These catalytic systems offer mild reaction conditions and high selectivity, making them attractive alternatives to classical methods.

Rhodium catalysis is particularly prominent in the construction of complex ring systems via cycloaddition reactions. pku.edu.cn Rhodium-catalyzed [2+2+2] and [3+2] cycloadditions have emerged as powerful methods for accessing functionalized indole and hydroindole skeletons. nih.govmdpi.com

One notable strategy involves the rhodium-catalyzed denitrogenative [3+2] cycloaddition of 1-sulfonyl-1,2,3-triazoles with cyclic dienol ethers. nih.gov This reaction proceeds through the formation of a rhodium carbene intermediate from the triazole upon extrusion of dinitrogen gas. This reactive intermediate then undergoes a cycloaddition with the dienol ether to construct the fused bicyclic system. By employing chiral rhodium catalysts, such as those bearing chiral carboxylate or phosphine (B1218219) ligands, this transformation can be rendered enantioselective, providing a direct route to optically active hydroindolones. nih.govresearchgate.net

For example, rhodium(II) complexes like dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] [Rh₂(S-PTTL)₄] have proven effective in catalyzing enantioselective C-H functionalization and cyclopropanation reactions, showcasing the potential for high stereocontrol in rhodium-carbene chemistry. nih.gov Similarly, rhodium-catalyzed [2+2+2] cycloadditions of alkynyl-ynamides with various partners like carbon disulfide have been used to build heteroannulated indoles, demonstrating the versatility of rhodium in constructing the indole core simultaneously with an adjacent ring. scirp.org The application of chiral ligands, such as BINAP, in these cycloadditions can direct the stereochemical outcome of the reaction, offering a sophisticated pathway to enantiomerically pure tetrahydroindole derivatives. scirp.org

Table 2: Examples of Rhodium-Catalyzed Reactions for Indole/Hydroindole Synthesis
Reaction TypeCatalyst SystemReactantsProduct TypeKey Feature
(3+2) Cycloaddition nih.govRh₂(OAc)₄1-Sulfonyl-1,2,3-triazole, Silyl Dienol EtherHydroindoloneConstruction of fused bicyclic system via rhodium carbene.
C-H Functionalization nih.govresearchgate.netRh₂(S-NTTL)₄Indole, α-Alkyl-α-diazoesterα-Alkyl-α-indolylacetateEnantioselective formation of C-C bond at C3 of indole.
(2+2+2) Cycloaddition scirp.org[RhCl(C₈H₁₄)₂]₂ / BINAPAlkynyl-ynamide, Carbon DisulfideIndolo-thiopyrane thioneSimultaneous construction of pyrrole and thiopyranethione rings.

Asymmetric Construction of Tetrahydroindole Skeletons via Catalysis[3][10][11][12][13].

Palladium-Catalyzed Asymmetric Annulations

Palladium-catalyzed reactions are pivotal in synthesizing complex heterocyclic structures, including tetrahydroindoles. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a single step, providing atom-economical routes to the desired products.

One notable strategy is the palladium-catalyzed annulation of ortho-alkenylphenols with allenes. acs.org This (5 + 2) formal cycloaddition leverages a C-H activation process to construct seven-membered rings. acs.org While not a direct synthesis of the indole core, the principles of palladium-catalyzed C-H activation and annulation are applicable to nitrogen-containing analogs. For instance, palladium(II) catalysts, in conjunction with a copper(II) co-catalyst, have been shown to effectively catalyze the reaction between 2-alkenylphenols and allenes to yield benzoxepine (B8326511) derivatives with high regio- and diastereoselectivity. acs.org The square planar geometry of the palladium catalyst is thought to be crucial for favoring the reductive elimination step necessary for the formation of the seven-membered ring products. acs.org This methodology has demonstrated a broad scope with respect to both the alkenyl phenol (B47542) and allene (B1206475) components. acs.org

Furthermore, palladium catalysis has been employed in the enantioselective [5 + 4] annulation of ortho-quinone methides and vinylethylene carbonates. rsc.org This method allows for the efficient synthesis of nine-membered benzodioxonines in good yields and high enantioselectivity. rsc.org Mechanistic studies suggest that this annulation proceeds through an unusual interplay between a chiral phosphine ligand and an achiral palladium catalyst. rsc.org

Reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes using palladium complexes as catalysts represents another powerful method for indole synthesis. orgsyn.org This transformation generally provides superior yields at lower temperatures and pressures compared to other transition metal catalysts. orgsyn.org A key advantage is that the reaction is often free from byproducts, though N-hydroxyindoles can sometimes form. orgsyn.org

The direct annulation of electron-poor o-chloroanilines and o-chloroaminopyridines with aldehydes, catalyzed by palladium, also offers a route to indoles and azaindoles. researchgate.net This approach involves the formation of an enamine intermediate followed by an aryl-Heck cyclization. researchgate.net

Olefin Cross-Metathesis/Intramolecular Friedel-Crafts Alkylation

A sequential catalytic approach combining olefin cross-metathesis and asymmetric intramolecular Friedel-Crafts alkylation has been developed for the synthesis of enantioenriched 4,5,6,7-tetrahydroindoles. rsc.org This methodology utilizes a Zhan-1B catalyst for the cross-metathesis step and a chiral phosphoric acid for the subsequent enantioselective intramolecular Friedel-Crafts alkylation of pyrrole derivatives. rsc.org The process has been shown to produce a variety of tetrahydroindoles in good yields and with high enantioselectivity. rsc.org

The Friedel-Crafts alkylation, a fundamental C-C bond-forming reaction, traditionally involves the reaction of alkyl halides or alkenes with aromatic hydrocarbons catalyzed by strong Lewis acids. mt.com The mechanism proceeds through an electrophilic aromatic substitution where a carbocation attacks the aromatic ring. mt.com In the context of tetrahydroindole synthesis, the intramolecular variant allows for the cyclization of a tethered alkyl group onto the pyrrole ring.

Recent advancements have also explored electrochemical conditions to promote intramolecular Friedel-Crafts alkylation, offering a milder and more environmentally benign alternative to traditional Lewis or Brønsted acid catalysis. nih.gov

Multi-Component and Cascade Reactions

Multi-component and cascade reactions offer efficient pathways to complex molecules like tetrahydroindoles from simple starting materials in a single pot. nih.govrsc.org These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates, which enhances efficiency and reduces waste. rsc.org

One example is the three-component reaction involving dimedone, phenacyl bromide, and a primary amine, mediated by Wang-OSO3H in water, to produce 4-oxo-4,5,6,7-tetrahydroindole derivatives. researchgate.net Another approach utilizes a three-component reaction of phenacyl bromide, dimedone, and aniline derivatives in a water-ethanol mixture to synthesize 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net

A novel multi-component cascade approach for indole synthesis has been developed based on the radical trifluoromethylation of alkenes, which then serves as an entry point into a Fischer indole synthesis. nih.gov This method uses simple reagents like unfunctionalized alkenes, diazonium salts, and sodium triflinate. nih.gov

Furthermore, a metal-free, three-component cascade reaction of in-situ generated enamines with 2,3-diketoesters leads to the synthesis of 5-vinyl-pyrrole and 4-hydroxy-indole derivatives through an aldol/cyclization/aromatization sequence. researchgate.net

Catalyst-Free and Green Chemistry Approaches in Tetrahydroindole Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical synthesis, several catalyst-free and environmentally benign methods for synthesizing tetrahydroindoles have been developed. mdpi.comchemijournal.com These approaches often utilize safer solvents, reduce derivatization steps, and improve energy efficiency. chemijournal.comsemanticscholar.org

One such method involves the catalyst-free synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones with primary amines. researchgate.net The reaction proceeds via an aza-Michael addition of the in-situ formed enamine to the cyclohexadienone moiety, followed by rearomatization. researchgate.net This method is versatile, accommodating anilines, aliphatic amines, and even ammonia. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique. For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved under microwave irradiation without a catalyst, offering short reaction times and high yields. organic-chemistry.org While not a direct tetrahydroindole synthesis, the principle of microwave-assisted, catalyst-free reactions is a key green chemistry strategy.

Grinding techniques, which are solvent-free, also represent a green approach. The Biginelli reaction, for example, can be carried out by grinding the reactants to produce tetrahydropyrimidine (B8763341) derivatives in an environmentally benign manner. chemijournal.com Similarly, the Pechmann reaction for coumarin (B35378) synthesis can be performed using grindstone techniques. chemijournal.com

The use of natural catalysts, such as lemon juice, which acts as a green catalyst in one-pot multi-component reactions, exemplifies another green chemistry approach. chemijournal.com

Photochemical Cyclization Strategies

Photochemical methods provide a powerful tool for the synthesis of complex cyclic structures, including those related to the tetrahydroindole framework. These reactions are often initiated by the absorption of light, leading to the formation of reactive intermediates that undergo cyclization.

A notable strategy is the direct photo-induced reductive Heck cyclization of indole derivatives. nih.gov This metal- and photocatalyst-free method utilizes light irradiation to induce the cyclization of indole-tethered substrates, such as those with a benzoyl moiety, to form polycyclic indolinyl compounds in moderate to good yields. nih.govresearchgate.net The reaction is believed to proceed via a photo-induced electron transfer between the indole and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

Another example involves the photochemical cyclization of β-enamino ketones as a key step in the synthesis of hexahydroapoerysopine dimethyl ether. researchgate.net Specifically, 3,3a,4,5-tetrahydro-6-methoxy-2H-indole can be reacted with phenethyl iodides to form N-phenethyl derivatives, which then undergo photochemical cyclization. researchgate.net Similarly, Birch reduction of 6-methoxyindoline (B1368176) yields 3,3a,4,5-tetrahydro-6-methoxy-2H-indole, which can be acylated and then irradiated to form pyrrolo[3,2,1-de]phenanthridine derivatives. researchgate.net

These photochemical strategies offer mild reaction conditions and are often compatible with a variety of functional groups, making them valuable for the late-stage functionalization of complex molecules. nih.govnih.gov

Synthesis of Precursors and Intermediates to this compound

The synthesis of this compound often begins with appropriately substituted aniline or benzaldehyde (B42025) derivatives. chim.it A common precursor is 3,5-dimethoxyaniline (B133145). chim.it

One established route to methoxy-substituted indoles is the Fischer indole synthesis. For example, the reaction of m-anisidine (B1676023) with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with the anion of ethyl α-ethylacetoacetate, leads to a Japp–Klingmann azo-ester intermediate. nih.gov Heating this intermediate in ethanolic HCl yields a mixture of 6-methoxy- and 4-methoxy-indole-2-carboxylates. nih.gov

The Bischler indole synthesis is another classical method. chim.it A modified Bischler approach involves reacting 3,5-dimethoxyaniline with a halogenated ketone in the presence of a base like sodium bicarbonate to form a phenacyl aniline intermediate. chim.it This intermediate is then N-protected, cyclized using trifluoroacetic acid, and finally deprotected to yield the desired 3-substituted 4,6-dimethoxyindole (B1331502). chim.it

A one-pot synthesis of 3-substituted 4,6-dimethoxyindole has also been achieved by reacting 3,5-dimethoxyaniline with 2-chloroacetophenone (B165298) in the presence of lithium bromide and sodium bicarbonate. chim.it

Birch reduction of 6-methoxyindoline, which can be prepared via a benzyne (B1209423) reaction of 3-chloro-4-methoxyphenethylamine, is a direct method to obtain 3,3a,4,5-tetrahydro-6-methoxy-2H-indole. researchgate.net

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing the yield and purity of the desired product. Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) and machine learning algorithms, including Bayesian optimization. beilstein-journals.orgmdpi.com

Bayesian optimization is an efficient method for optimizing complex and expensive experiments, such as chemical reactions. chemrxiv.org It works by building a probabilistic model of the objective function (e.g., reaction yield) and using this model to select the most promising set of reaction conditions to evaluate next. chemrxiv.org This approach has been successfully applied to improve reaction conditions for various syntheses, significantly increasing conversion yields in a limited number of experiments. mdpi.com For instance, in the synthesis of spiro-dithiolane, Bayesian optimization-assisted screening improved the yield from an initial random screening to 89% within eight trials. mdpi.com

Factorial design is another powerful statistical tool for optimizing reaction parameters. rsc.org This method involves systematically varying multiple factors at different levels to understand their individual and interactive effects on the reaction outcome. rsc.org For example, in the enzymatic synthesis of aroma esters, a factorial design considering acid excess, temperature, vacuum, and time led to a significant increase in conversion, from a 49.4% to a 94.3% isolated yield for cinnamyl butyrate. rsc.org

The choice of catalyst and ligands is also a critical parameter to optimize. In palladium-catalyzed reactions, for instance, replacing triphenylphosphine (B44618) with a bidentate ligand like 1,10-phenanthroline (B135089) can be a solution to purification problems, although it may be more expensive. orgsyn.org The screening of different catalysts and ligands is a common first step in optimizing a new transformation. researchgate.net

The table below provides an example of how reaction parameters can be optimized for a generic palladium-catalyzed cross-coupling reaction, a common type of reaction in the synthesis of complex organic molecules.

Table 1: Example of Optimization of a Palladium-Catalyzed Cross-Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3Toluene10065
2Pd(OAc)2 (2)SPhos (4)K3PO4Dioxane11085
3Pd2(dba)3 (1)XPhos (2)Cs2CO3THF8092
4PdCl2(dppf) (2)-NaOtBuDMF12078

Reactivity and Transformation Chemistry of 6 Methoxy 3,3a,4,5 Tetrahydro 2h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety

The indole ring system is characterized as a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). chim.it The general mechanism involves an initial attack by the aromatic π-system on an electrophile, leading to a carbocation intermediate known as an arenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores aromaticity, resulting in the substituted product. masterorganicchemistry.com While indole itself typically undergoes electrophilic attack at the C3 position, the presence of a methoxy (B1213986) group significantly influences this reactivity. rsc.orgic.ac.uk

The regiochemical outcome of EAS reactions on substituted aromatic rings is dictated by the electronic properties of the substituent. studysmarter.co.ukyoutube.com The methoxy group (-OCH₃) at the 6-position of the indole core is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org All activating groups are known to be ortho, para-directors. libretexts.org

In the context of 6-methoxyindole (B132359), the methoxy group directs incoming electrophiles to the positions ortho and para to itself, which correspond to the C5 and C7 positions of the indole ring. However, the inherent reactivity of the indole nucleus must also be considered. The presence of the 6-methoxy group activates the entire indole nucleus, making the C2 position a competitive site for electrophilic attack, a deviation from the typical C3 substitution seen in simple indoles. rsc.org Therefore, electrophilic substitution on 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole is expected to yield a mixture of products, with substitution occurring at the C2, C5, and C7 positions, influenced by the specific electrophile and reaction conditions. chim.itrsc.org

Table 1: Directing Effects of the Methoxy Group in Electrophilic Aromatic Substitution

Substituent FeatureEffect on ReactivityDirecting InfluencePredicted Substitution Sites on 6-Methoxyindole Core
Methoxy (-OCH₃)Activatingortho, paraC5, C7
Indole Nucleus (activated)ActivatedC2, C3 (C2 competitive)C2

Functionalization at the Nitrogen (N-2) and Methoxy (O-6) Positions

Functionalization at the nitrogen and oxygen heteroatoms provides a direct route to a wide array of derivatives. The secondary amine at the N-2 position can be readily modified through reactions such as alkylation and acylation. For instance, N-protection with groups like acetyl or carbomethoxy can be achieved under standard conditions, a common strategy in multi-step syntheses. chim.it

The methoxy group at the O-6 position can be cleaved to unmask the corresponding phenol (B47542), a process known as O-demethylation. This transformation is pivotal as it allows for the introduction of new functional groups at this position. Various reagents are employed for this purpose, often under harsh conditions, necessitating careful planning within a synthetic sequence. chem-station.com Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent that forms a complex with the ether oxygen, facilitating nucleophilic attack on the methyl group. chem-station.com Other methods include the use of strong acids like 47% hydrobromic acid (HBr) at elevated temperatures or employing alkyl thiols under basic conditions. chem-station.com

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

ReagentGeneral ConditionsMechanismReference
Boron tribromide (BBr₃)Low temperature (-78°C to 0°C) in an inert solvent (e.g., CH₂Cl₂)Strong Lewis acid activation followed by bromide attack. chem-station.com
Hydrobromic Acid (HBr)47% aqueous solution, heated to ~130°CProtonation of the ether oxygen followed by bromide attack. chem-station.com
Aluminum Chloride (AlCl₃)Inert solvent (e.g., nitrobenzene) at elevated temperatures.Lewis acid-mediated cleavage. epo.org
Alkyl Thiols (e.g., EtSH)Basic conditions (e.g., NaOH) or high-boiling solvents (e.g., NMP).Nucleophilic substitution by the thiolate anion. chem-station.com

Reactions Involving the Tetrahydro Ring System

The saturated portion of the this compound molecule offers opportunities for transformations that alter the core scaffold, such as ring-opening, ring-expansion, oxidation, and reduction.

Skeletal modifications of indole-based structures can lead to other important heterocyclic systems. nih.gov For example, ring-expansion of indoles can produce quinolines. quimicaorganica.org This is often achieved by reacting the indole with a carbene, which forms a cyclopropane (B1198618) intermediate across the C2-C3 bond of the pyrrole (B145914) ring; subsequent rearrangement leads to the expanded quinoline (B57606) framework. quimicaorganica.org Similar strategies applied to the tetrahydroindole core could potentially yield tetrahydroquinoline derivatives. Ring expansion reactions are valuable tools for creating medium-to-large-sized rings, which are prevalent in many biologically active compounds. nih.gov

The tetrahydro ring system can undergo various oxidation and reduction reactions. Oxidation can affect both the nitrogen atom and the carbon framework. For example, anodic oxidation of structurally related tetrahydroisoquinolines can lead to the formation of the corresponding dihydroisoquinolinium salts. rsc.org Chemical oxidation using reagents like tert-butyl hydroperoxide has been used for the epoxidation of double bonds in related indole alkaloid systems, while other conditions can lead to oxidation at the nitrogen to form lactams. cdnsciencepub.com

Conversely, reduction of the aromatic portion of the indole nucleus can be achieved, though this typically requires forcing conditions. More relevant is the chemistry of related structures, such as the reduction of nitro groups on substituted indoles using reagents like stannous chloride (SnCl₂·2H₂O) during the synthesis of the indole core itself. mdpi.com The antioxidant properties of related 6-methoxytetrahydro-β-carbolines have been studied, indicating the capacity of the ring system to participate in redox processes. nih.gov

Derivatization Strategies for Analog and Library Synthesis

The varied reactivity of this compound makes it an excellent starting point for the synthesis of compound libraries for drug discovery and other applications. chim.it Intermolecular cycloaddition reactions followed by reductive ring-opening have been used to create libraries of troponoids, a strategy that could be adapted from the tetrahydroindole core. nih.gov

Key derivatization strategies include:

N-Alkylation/Acylation: Introducing diverse substituents on the nitrogen atom to explore structure-activity relationships. nih.gov

Electrophilic Aromatic Substitution: Placing various functional groups (halogens, nitro groups, acyl groups) onto the aromatic ring at the C2, C5, and C7 positions. rsc.org

O-Demethylation and Re-etherification: Cleaving the methoxy group to yield the phenol, which can then be reacted with a wide range of electrophiles to generate an extensive library of new ethers or esters. nih.gov

Scaffold Modification: Using ring-expansion or other skeletal rearrangement reactions to generate novel heterocyclic cores, such as tetrahydroquinolines. nih.govnih.gov

These strategies, often used in combination, allow for the systematic modification of the this compound scaffold, providing access to a large chemical space of novel molecules. nih.gov

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the interplay between the electron-donating methoxy group on the aromatic ring and the partially saturated heterocyclic portion. Mechanistic investigations into the transformations of this and structurally related compounds reveal pathways dominated by electrophilic aromatic substitution, oxidation of the indole nucleus, and reactions involving the saturated nitrogen-containing ring. While detailed mechanistic studies specifically for this compound are not extensively documented, valuable insights can be drawn from analogous systems.

The methoxy group at the 6-position significantly influences the electronic properties of the indole core. As an electron-donating group, it increases the electron density of the aromatic ring, thereby enhancing its susceptibility to electrophilic attack. This activation is a key factor in predicting the regioselectivity of various transformations.

Electrophilic Aromatic Substitution

The primary point of electrophilic attack on the 6-methoxyindole system is the position on the benzene (B151609) ring that is most activated by the methoxy group and the indole nitrogen. In related methoxyindole derivatives, electrophilic substitution is a common transformation. For instance, in the Fischer indole synthesis of methoxy-substituted phenylhydrazones, the cyclization step, which is mechanistically related to an electrophilic aromatic substitution, is directed by the methoxy group. nih.gov

In the case of this compound, the C7 position is highly activated by the para-methoxy group, making it the most probable site for electrophilic substitution. The C5 position is also activated, though to a lesser extent. The general mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.com The presence of the methoxy group helps to stabilize this intermediate, thereby accelerating the reaction rate. longdom.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophile (E+)Predicted Major ProductMechanistic Rationale
Br₂7-Bromo-6-methoxy-3,3a,4,5-tetrahydro-2H-indoleThe methoxy group strongly activates the para-position (C7) towards electrophilic attack.
HNO₃/H₂SO₄7-Nitro-6-methoxy-3,3a,4,5-tetrahydro-2H-indoleThe nitronium ion (NO₂⁺) will preferentially attack the electron-rich C7 position.
Acyl Chloride/Lewis Acid7-Acyl-6-methoxy-3,3a,4,5-tetrahydro-2H-indoleFriedel-Crafts acylation is directed to the most activated position, C7.

This table is based on established principles of electrophilic aromatic substitution on activated aromatic rings.

Oxidation Reactions

The indole nucleus, particularly when activated by a methoxy group, is susceptible to oxidation. The oxidation of indole derivatives can lead to a variety of products, including oxindoles and other cleaved or rearranged structures. Mechanistic studies on the oxidation of related indole compounds suggest that the reaction can proceed through different pathways depending on the oxidant used.

For example, the oxidation of indoles to 2-oxindoles can occur via a halide-catalyzed process using an oxidant like Oxone. scispace.com The proposed mechanism involves the formation of an electrophilic halogen species that attacks the electron-rich indole C3 position (if available), followed by nucleophilic attack of water and subsequent rearrangement. In the case of this compound, the saturated C2 and C3 positions alter the typical reactivity of a fully aromatic indole. However, oxidation of the aromatic ring or the nitrogen atom is still possible.

Kinetic and mechanistic studies on the oxidation of indole-3-acetic acid by peroxodisulfate have indicated a non-radical mechanism with a first-order dependence on both the indole and the oxidant. researchgate.net This suggests a direct reaction between the two species without the involvement of free radical intermediates.

Transformations involving the Tetrahydropyrrole Ring

The saturated portion of this compound also partakes in characteristic reactions. The secondary amine in the tetrahydropyrrole ring is nucleophilic and can undergo reactions such as N-alkylation and N-acylation.

Furthermore, the reduction of related 2,3-dihydroindole systems has been investigated. For instance, the reduction of nitriles attached to a 2-oxindole core to form 2,3-dihydroindoles has been achieved using reagents like sodium borohydride (B1222165) and iodine, which generate diborane (B8814927) in situ. nih.gov These studies highlight the potential for transformations of substituents on the saturated portion of the tetrahydroindole ring system.

Computational studies on the reactivity of related heterocyclic systems, such as tetrazines and thienopyridines, have utilized Density Functional Theory (DFT) to elucidate reaction pathways and predict reactivity. mdpi.comnih.govnih.gov Such computational approaches could provide deeper mechanistic insights into the transformations of this compound by modeling transition states and reaction intermediates. These studies often reveal that reactions can be under either kinetic or thermodynamic control, leading to different product distributions based on the reaction conditions. nih.gov

Structural Elucidation and Conformational Analysis of 6 Methoxy 3,3a,4,5 Tetrahydro 2h Indole

Advanced Spectroscopic Techniques for Characterization

The structural framework and stereochemistry of 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole are primarily determined through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and the nature of functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive assignment of the constitution and stereochemistry of complex organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively. clockss.org

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals. researchgate.net For instance, the chemical shifts of the protons and carbons in the aromatic portion of the molecule are influenced by the electron-donating methoxy (B1213986) group. rsc.org The aliphatic protons and carbons of the tetrahydro-pyrrole ring exhibit chemical shifts and coupling constants that are characteristic of their specific spatial arrangements.

The stereochemical assignment at the chiral centers, C3a and often others in substituted analogs, can be determined through the analysis of nuclear Overhauser effect (NOE) data. researchgate.net NOE experiments provide information about the through-space proximity of protons, which is crucial for establishing the relative configuration of substituents and the fusion of the heterocyclic and carbocyclic rings. Definitive assignments of ¹³C NMR spectra for indole (B1671886) and its derivatives are often achieved using two-dimensional HETCOR spectra in conjunction with homonuclear ¹H double resonance experiments. clockss.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is based on computational predictions and typical values for similar structures. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-22.8 - 3.2m-
H-31.8 - 2.2m-
H-3a2.5 - 2.9m-
H-41.5 - 1.9m-
H-52.3 - 2.7m-
H-76.6 - 6.8d~2.0
H-86.9 - 7.1d~8.5
OCH₃3.7 - 3.9s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This table is based on computational predictions and typical values for similar structures. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
C-245 - 55
C-325 - 35
C-3a40 - 50
C-420 - 30
C-530 - 40
C-6150 - 160
C-7110 - 120
C-8115 - 125
C-9130 - 140
C-10135 - 145
OCH₃55 - 60

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula, C₉H₁₃NO. vulcanchem.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used to generate the molecular ion and fragment ions. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of indole alkaloids is often complex and can involve ring-opening reactions, rearrangements, and the loss of small neutral molecules. researchgate.netarkat-usa.org For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (as a methyl radical or formaldehyde) and cleavages within the tetrahydro-pyrrole ring. researchgate.netscispace.commiamioh.edu The study of fragmentation mechanisms often relies on tandem mass spectrometry (MS/MS) experiments and accurate mass measurements to elucidate the structures of the fragment ions. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₉H₁₃NO vulcanchem.com
Molecular Weight151.21 g/mol vulcanchem.com
Monoisotopic Mass151.099714 g/mol uni.luuni.lu
Predicted [M+H]⁺152.1070
Predicted [M+Na]⁺174.0890

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. ir-spectra.comthermofisher.com

Key expected absorptions include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the pyrrole (B145914) ring. The exact position and shape of this band can be influenced by hydrogen bonding. mdpi.com

C-H stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group is anticipated in the range of 1000-1300 cm⁻¹. mdpi.com

C-N stretch: The C-N stretching vibration of the amine is expected in the 1020-1250 cm⁻¹ region.

Analysis of the IR spectrum provides confirmatory evidence for the presence of these functional groups, complementing the data obtained from NMR and mass spectrometry. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=C (aromatic)Stretch1450 - 1600
C-O (ether)Stretch1000 - 1300
C-NStretch1020 - 1250

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the structure in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. mdpi.commdpi.com This technique would definitively establish the relative stereochemistry of the chiral centers and reveal the preferred conformation of the molecule in the crystal lattice. nih.govresearchgate.netnih.govnih.gov The crystal packing is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov

Conformational Dynamics of the Tetrahydroindole Ring

The tetrahydroindole ring system is not planar and can adopt various conformations. princeton.edu Understanding the conformational dynamics is crucial as it can influence the molecule's biological activity and reactivity.

The five-membered tetrahydro-pyrrole ring in the tetrahydroindole system is puckered, existing in either an envelope or a twist conformation. chemrxiv.orgnih.gov The fusion to the benzene (B151609) ring introduces constraints that influence the preferred puckering mode. The flexibility of the ring allows for interconversion between different conformations, a process known as pseudorotation. nih.gov

The energy differences between these conformers are typically small, and the molecule may exist as a dynamic equilibrium of multiple conformations in solution. The barrier to ring inversion, the process by which one puckered conformation converts to another, can be studied using variable-temperature NMR spectroscopy. scribd.comclockss.org The energy barrier to this inversion is influenced by the nature and position of substituents on the ring. rsc.org For the parent tetrahydroindole, these barriers are generally low, allowing for rapid interconversion at room temperature. scribd.com The presence of the fused benzene ring and the methoxy substituent in this compound will affect the conformational preferences and the energy barriers for ring inversion. nih.govias.ac.indocumentsdelivered.com

Influence of the Methoxy Group on Conformation

The conformational landscape of the this compound molecule is significantly influenced by the presence and orientation of the methoxy (-OCH₃) group attached to the aromatic portion of the indole core. While specific experimental crystallographic or detailed NMR studies on this particular molecule are not widely documented, the influence of the methoxy substituent can be inferred from extensive research on related methoxy-substituted indoles and other cyclic systems. hhu.deresearchgate.net

The methoxy group is an electron-donating group via resonance and an electron-withdrawing group via induction. Its orientation relative to the benzene ring can lead to different rotamers (rotational isomers), typically referred to as syn and anti conformers, where the methyl group is oriented towards or away from the adjacent C-H bond on the aromatic ring. hhu.de Studies on 6-methoxyindole (B132359) have shown that the relative energies and barriers to isomerization between these conformers are highly dependent on the substituent's position. hhu.de

In the context of this compound, the methoxy group's primary influences are:

Electronic Effects: The electron-donating nature of the methoxy group increases the electron density in the aromatic ring, particularly at the ortho and para positions. hhu.de This can influence the bond lengths and angles within the benzene moiety and may have a subtle electronic effect on the fused saturated pyrrolidine (B122466) ring.

Conformational Stability: For related molecules like 6-methoxyindole, electronic excitation can alter the energetic ordering of the syn and anti conformers. hhu.de In the ground state of this compound, the fused, non-aromatic ring introduces significant conformational complexity. The methoxy group can influence the equilibrium between different puckered conformations of the pyrrolidine and cyclohexene-like rings by establishing subtle stabilizing or destabilizing interactions.

Table 1: Potential Conformational Influences of the Methoxy Group

Parameter Influence of Methoxy Group Underlying Principle Reference
Ring Puckering Modulates the equilibrium conformation of the saturated rings. Steric hindrance and electronic interactions with the fused ring system. hhu.deresearchgate.net
Rotamer Stability Dictates the preferred orientation (syn/anti) of the -OCH₃ group. Balance between steric repulsion and electronic stabilization. hhu.de
Bond Lengths/Angles Induces small changes in the geometry of the aromatic ring. Resonance (electron-donating) and inductive (electron-withdrawing) effects. hhu.de

Chiroptical Spectroscopy for Absolute Configuration Assignment (if applicable)

The structure of this compound possesses a chiral center at the C3a carbon atom where the aromatic and saturated rings are fused. The presence of this stereocenter means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique that can be applied to determine the absolute configuration of such chiral molecules. researchgate.net

The application of this technique relies on the presence of a chromophore—a part of the molecule that absorbs ultraviolet or visible light—in the vicinity of the chiral center. In this molecule, the methoxy-substituted benzene ring serves as an effective chromophore. hhu.de

The process for assigning the absolute configuration would involve the following steps:

Separation of Enantiomers: The racemic mixture of the compound would first be separated into its individual enantiomers, typically using chiral chromatography. researchgate.net

Experimental CD Spectra: The CD spectrum of each enantiomer would be recorded. This spectrum plots the differential absorption of left and right circularly polarized light (Δε) against wavelength. The resulting spectrum shows positive and/or negative peaks, known as Cotton effects, at the absorption wavelengths of the chromophore.

Quantum-Chemical Calculations: Theoretical CD spectra for one of the enantiomers (e.g., the (R)-enantiomer) are calculated using time-dependent density functional theory (TD-DFT) or other high-level ab initio methods. researchgate.net These calculations predict the sign and intensity of the Cotton effects for a known absolute configuration.

Comparison and Assignment: The experimentally measured CD spectrum is compared with the theoretically calculated spectrum. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the (R)-configuration allows for the unambiguous assignment of that enantiomer as (R), and the other as (S). researchgate.net

The methoxy group itself can influence the CD spectrum. Its electronic transitions can couple with those of the indole chromophore, and its conformation can affect the spatial relationship between the chromophore and the chiral center, thereby modifying the resulting CD signals.

Table 2: Illustrative Data for Absolute Configuration Assignment by CD Spectroscopy This table is a hypothetical representation of the type of data obtained from a CD spectroscopic analysis and does not represent actual experimental results for this specific compound.

Enantiomer Experimental λ (nm) [Δε] Calculated λ (nm) [Δε] for (3aR)-isomer Assigned Configuration
Enantiomer 1280 [-2.5], 235 [+5.8]278 [-2.9], 232 [+6.2](3aR)
Enantiomer 2280 [+2.4], 235 [-5.7]-(3aS)

Computational and Theoretical Investigations of 6 Methoxy 3,3a,4,5 Tetrahydro 2h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study the stability and structural properties of various indole (B1671886) isomers.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is directly related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For various indole systems, this energy gap is a critical parameter for determining molecular electrical transport properties and chemical stability. nih.gov

Global quantum chemical identifiers, which help in predicting reactivity, can be derived from HOMO and LUMO energies:

Hardness (η): Resistance to change in electron distribution.

Softness (ζ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (µ): The power of an atom to attract electrons to itself.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated using the energies of the frontier orbitals and are used to compare the stability and reactivity of different molecular systems. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-poor regions. These areas are favorable for nucleophilic attack.

Green Regions: Represent neutral or zero potential.

By analyzing the MEP map of an indole derivative, one can visualize the charge distribution and predict how it will interact with other reagents. For instance, the regions around electronegative atoms like oxygen or nitrogen typically show negative potential, making them sites for electrophilic attack.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and comparison with experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These predicted values can be correlated with experimental spectra to confirm the molecular structure. Studies on methoxy-substituted aromatic compounds have shown that DFT calculations can reproduce experimental trends in chemical shifts, although the conformation of the methoxy (B1213986) group can significantly influence the results.

Vibrational Frequencies (IR): Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. The calculated frequencies and intensities correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the computed IR spectrum with the experimental one helps in assigning the absorption bands to specific functional groups and vibrational modes, thereby confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole, which has a non-planar tetrahydroindole ring, MD simulations can provide crucial insights into its conformational landscape.

By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or in a biological system), MD can:

Identify the most stable, low-energy conformations.

Explore the transitions between different conformations.

Understand how the molecule's shape and flexibility are influenced by its surroundings.

Analyze interactions with other molecules, such as proteins or receptors, which is critical in drug design.

Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule and the flexibility of specific regions over the simulation time.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving indole synthesis or modification, DFT calculations can map out the entire reaction pathway.

This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. A lower activation energy implies a faster reaction.

Analyzing Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.

By comparing the energy profiles of different possible pathways, researchers can determine the most plausible reaction mechanism. For example, computational studies on the synthesis of indoles have explored various steps like cyclization and hydride transfer, calculating the activation energies for each to understand the role of catalysts and reaction conditions. nih.gov

Role As a Precursor and Building Block in Complex Chemical Synthesis

Incorporation of the 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole Moiety in Natural Product Total Synthesis

The indole (B1671886) skeleton, particularly when functionalized with activating groups like methoxy (B1213986) substituents, is a privileged scaffold found in over 4,100 different natural products, many of which exhibit significant biological activity. wikipedia.orgscispace.com The 6-methoxy-tetrahydroindole core is frequently employed as a key starting material or intermediate in the total synthesis of complex natural products. Its presence guides the synthetic strategy, often enabling biomimetic approaches that mimic nature's own pathways for assembling these molecules. mdpi.comresearchgate.net Synthetic chemists leverage this moiety to introduce key functionalities and stereocenters, ultimately leading to the efficient construction of challenging target molecules.

The indole alkaloid family is one of the largest and most structurally diverse classes of natural products. nih.gov The 6-methoxy-tetrahydroindole unit is a cornerstone in the synthesis of several subclasses of these alkaloids, most notably those belonging to the Aspidosperma and Strychnos types. nih.govnih.gov

The presence of the methoxy group is not merely a passive substituent; it plays an active role in directing reactivity. For example, in the synthesis of tryprostatin A, a 6-methoxyindole (B132359) derivative was used to achieve regiospecific transformations that were crucial for the successful assembly of the final product. nih.gov Similarly, the synthesis of (+)-16-methoxytabersonine, an Aspidosperma alkaloid, relies on strategies that incorporate this methoxy-indole core from the early stages. rsc.org

In the total synthesis of complex bisindole Aspidosperma alkaloids such as (–)-voacinol and (–)-voacandimine C, synthetic strategies have been developed that hinge on precursors containing the methoxy-indole unit. mdpi.comnih.gov These syntheses often involve late-stage functionalization, where the foundational tetrahydroindole scaffold allows for the precise installation of additional rings and stereocenters. mdpi.com A key strategy in the synthesis of many Aspidosperma alkaloids is the reductive interrupted Fischer indole synthesis, which can efficiently assemble the pentacyclic core from simpler precursors. nih.gov This method has been successfully applied to the total syntheses of (–)-limaspermidine, (+)-17-demethoxy-N-acetylcylindrocarine, and the formal synthesis of (–)-aspidospermidine. nih.gov

Below is a table highlighting examples of alkaloids whose syntheses involve a methoxy-indole or methoxy-tetrahydroindole precursor.

Alkaloid ClassSpecific AlkaloidSynthetic Context
Aspidosperma(+)-16-MethoxytabersonineAsymmetric total synthesis achieved on a gram-scale. rsc.org
Aspidosperma(–)-LimaspermidineTotal synthesis enabled by a reductive interrupted Fischer indole synthesis. nih.gov
Aspidosperma(–)-VoacinolTotal synthesis via a late-stage C7-methylenation strategy from a deoxoapodine precursor. mdpi.comnih.gov
Aspidosperma(–)-Voacandimine CUnified synthetic approach with (–)-voacinol from a common bisaminonitrile precursor. mdpi.comnih.gov
Strychnos(±)-NoruleineSynthesis of the tetracyclic core achieved in 4 steps from a tetrahydrocarbazole derivative. nih.gov
Prenylated IndoleTryprostatin AEnantiospecific total synthesis utilizing ethyl 6-methoxy-3-methylindole-2-carboxylate as a key intermediate. nih.gov

Scaffold for the Construction of Fused and Polyheterocyclic Systems

The inherent reactivity of the indole nucleus makes the this compound structure an excellent scaffold for building more complex fused and polyheterocyclic systems. researchgate.netresearchgate.net These elaborate structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov Cycloaddition reactions, in particular, have proven to be a powerful method for converting the relatively simple, planar indole system into complex, three-dimensional molecules with multiple stereocenters. researchgate.net

Researchers have developed methods to construct novel heterocyclic frameworks by reacting indole derivatives with various partners. For instance, a zinc-catalyzed [4+2] cycloaddition between indoles and 1,2-diaza-1,3-dienes has been used to synthesize tetracyclic tetrahydro-1H-pyridazino[3,4-b]indoles. researchgate.net This method demonstrates good functional group tolerance and allows for the creation of fused 6-5-6-6, 6-5-6-7, and 6-5-6-8 ring systems. researchgate.net

Furthermore, the tetrahydroindole scaffold is a key component in the synthesis of pyrrolo[2,3-c]quinoline alkaloids like trigonoine B. uwindsor.ca The synthetic strategy for these molecules involves the construction of the fused quinoline (B57606) ring onto the existing pyrrole (B145914) (indole) core, often through electrocyclization reactions. uwindsor.ca The development of multicomponent reactions has also provided a modular and efficient way to assemble indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, from simple indole precursors. nih.gov

The table below showcases various fused heterocyclic systems constructed from indole-based scaffolds.

Base ScaffoldReaction TypeResulting Fused System
Indole[4+2] CycloadditionTetrahydro-1H-pyridazino[3,4-b]indole researchgate.net
Indole[3+2] CycloadditionTetrahydropyrrolo[2,3-b]indole researchgate.netresearchgate.net
2-(Pyrrol-3-yl)benzeneElectrocyclizationPyrrolo[2,3-c]quinoline uwindsor.ca
IndoleMulticomponent ReactionIndole-fused Oxadiazepines & Thiadiazepines nih.gov
5-Bromo-6-methoxy-quinolineSuzuki Coupling / CyclizationPyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline

Development of Chiral Auxiliaries or Ligands Based on the Tetrahydroindole Framework

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which are themselves enantiomerically pure, guide the formation of a desired stereoisomer, after which they can typically be removed and recovered. wikipedia.org This strategy is fundamental to the production of enantiopure pharmaceuticals and other biologically active molecules.

While the direct application of this compound as a widely used chiral auxiliary is not extensively documented, the rigid and structurally complex nature of the tetrahydroindole framework makes it an attractive platform for the design of novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of catalysts that enable the stereoselective synthesis of molecules. rsc.org The development of new ligands is a constant pursuit in organic chemistry to improve the efficiency and selectivity of catalytic reactions.

The synthesis of chiral tetrahydroindoles is itself a significant goal, as these molecules can serve as building blocks for more complex targets. For example, palladium-catalyzed asymmetric allylic substitution reactions have been developed to produce chiral tetrahydroindoles with excellent enantioselectivity, though these methods rely on existing chiral phosphine-based ligands (e.g., tBu-RuPHOX) to induce chirality. This highlights the value of the chiral tetrahydroindole scaffold. In other syntheses, known chiral auxiliaries, such as those derived from the amino acid D-valine, have been used to guide the stereoselective synthesis of molecules containing a 6-methoxyindole unit, as seen in the total synthesis of tryprostatin A. nih.gov

The principle of using natural product scaffolds as a basis for chiral ligand design is well-established. The defined three-dimensional structure and conformational rigidity of frameworks like the tetrahydroindoles are desirable features that can lead to high levels of stereocontrol in catalytic processes. Therefore, the development of new chiral auxiliaries or ligands derived from the this compound core remains a promising area for future research in asymmetric synthesis.

Advanced Research Applications and Mechanistic Biological Investigations Chemical Focused

Structure-Activity Relationship (SAR) Studies for Ligand Discovery (focused on molecular interactions and binding mechanisms, not clinical outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its interaction with biological targets. For derivatives of the 6-methoxy-3,3a,4,5-tetrahydro-2H-indole scaffold, SAR investigations focus on elucidating the roles of the methoxy (B1213986) group, the saturated heterocyclic ring, and potential substitutions in modulating binding affinity and selectivity for various receptors.

The methoxy group at the C-6 position is a key feature, as its electron-donating nature can enhance the electron density of the indole (B1671886) nucleus, potentially influencing interactions with biological targets. chim.it Computational models suggest that this feature may enhance the binding affinity of the scaffold for serotonin (B10506) or dopamine (B1211576) receptors. vulcanchem.com The position and nature of substituents on the aromatic ring are critical. In related indole-based compounds, moving a substituent or changing its electronic properties can significantly alter binding affinity and biological activity. acs.orgnih.gov For instance, in one study on indole-3-glyoxylamides, introducing electron-withdrawing groups at the C-6 position was found to be an effective strategy for improving activity. nih.gov

Table 1: Summary of Structure-Activity Relationships for Indole-Based Scaffolds

Structural ModificationEffect on Molecular Interaction/BindingRationale
Position of Methoxy Group Modulates electron distribution of the aromatic ring, affecting binding affinity. chim.itThe methoxy group is electron-donating, influencing the molecule's electrostatic potential and hydrogen bonding capacity. chim.itfrontiersin.org
Substituents on Aromatic Ring Electron-withdrawing or -donating groups can fine-tune binding potency and selectivity. acs.orgnih.govAlters the electronic landscape and steric profile, impacting interactions with specific amino acid residues in a binding pocket. acs.org
Stereochemistry Enantiomers often exhibit significant differences in binding affinity. nih.govBiological targets like receptors are chiral, leading to stereospecific interactions where one enantiomer fits better than the other. nih.gov
Modifications to Saturated Ring Changes in ring size or substituents can alter the overall shape and flexibility of the molecule.Affects the compound's ability to adopt the optimal conformation for binding to a target protein. nih.gov

Development of Molecular Probes and Chemical Tools with the this compound Scaffold

The this compound scaffold is a promising candidate for the development of molecular probes and chemical tools, particularly for positron emission tomography (PET) imaging. emory.edu PET is a powerful noninvasive imaging technique that allows for the real-time quantification of biological processes in vivo. frontiersin.org The development of PET radioligands based on this scaffold could enable the visualization and study of specific neuroreceptors, such as serotonin (5-HT) receptors, for which it is predicted to have affinity. vulcanchem.comnih.gov

To function as a PET probe, a derivative of the scaffold must be radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). frontiersin.org The synthesis would involve incorporating the radioisotope into the molecule without altering its fundamental binding properties. nih.gov For example, a ¹¹C-methyl group could be added to the nitrogen atom, or a fluorine atom could be substituted onto the aromatic ring.

An ideal molecular probe for neuroimaging must possess several key properties. Besides high affinity and selectivity for its target, it must be able to cross the blood-brain barrier (BBB). nih.gov Computational predictions for this compound, such as a moderate LogP value, suggest it has favorable characteristics for membrane permeability, a prerequisite for BBB penetration. vulcanchem.com Once developed, such probes could be used in preclinical research to study receptor density and occupancy in various neurological models. emory.edunih.gov

Chemo-Enzymatic Approaches in Synthesis and Derivatization (if applicable)

Chemo-enzymatic synthesis, which integrates chemical reactions with biological catalysis, offers powerful methods for the synthesis and derivatization of complex molecules like this compound. A key application in this context is the production of enantiomerically pure compounds. Due to the chiral centers in its structure, the compound exists as a pair of enantiomers, which can have different biological activities.

Enzymatic kinetic resolution is a widely used chemo-enzymatic technique to separate these enantiomers. rsc.org This process typically involves using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated chemically. rsc.orgnih.gov This approach has been successfully applied to resolve structurally related amines and alcohols, indicating its potential applicability to derivatives of the tetrahydroindole scaffold. rsc.orgnih.gov Obtaining the pure enantiomers is critical for accurate SAR studies and for developing selective ligands.

Exploration of its Utility in Materials Science or Catalysis

The unique electronic and structural properties of the this compound scaffold lend it potential utility in both materials science and catalysis.

In materials science , the presence of a conjugated π-system and heteroatoms makes this compound and its derivatives candidates for use in organic electronics. vulcanchem.com Specifically, they could be investigated as building blocks for organic semiconductors or as components in organic light-emitting diodes (OLEDs). vulcanchem.com The ability to tune the electronic properties of indole-based molecules through chemical modification makes them attractive for creating novel chromophores with specific absorption and emission characteristics. nih.gov

In the field of catalysis , the tetrahydroindole core can be a substrate for catalytic transformations. For example, research has shown that 4,5,6,7-tetrahydroindole can be converted to indole through catalytic dehydrogenation using palladium or chromium-based catalysts. osi.lv Furthermore, the indole ring system is a common target for transition-metal-catalyzed C-H activation and functionalization reactions. nih.govmdpi.com Catalysts based on rhodium and ruthenium have been used to selectively add new functional groups to specific positions on the indole and indoline (B122111) rings, demonstrating that the this compound scaffold can be a versatile platform for synthesizing more complex, functionalized molecules. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole is increasingly moving away from traditional batch processing towards more efficient and controlled methods. researchgate.net The integration of this chemistry with continuous flow systems and automated synthesis platforms represents a significant frontier.

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over batch synthesis. polimi.it These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. polimi.itflinders.edu.au For the multi-step synthesis of indole (B1671886) derivatives, flow systems allow for the telescoping of reaction sequences, where the crude product from one step is directly used as the substrate in the next, eliminating the need for manual workup and purification of intermediates. nih.gov This approach has been successfully applied to various indole syntheses, such as the Fischer, Hemetsberger, and Paal-Knorr reactions, demonstrating the potential for higher yields and significantly reduced reaction times. mdpi.comuc.pt

Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of synthetic routes. nih.gov These systems can perform numerous reactions in parallel, systematically varying catalysts, solvents, and reaction conditions to rapidly identify optimal protocols. xtalpi.com Platforms like the Chemputer and other custom-built automated systems have demonstrated the ability to perform complex, multi-step syntheses with minimal human intervention. nih.govfu-berlin.de Applying this technology to the synthesis of this compound would enable high-throughput screening of reaction conditions and rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Indole Scaffolds

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Heat & Mass Transfer Often inefficient, leading to temperature gradients and localized concentration differences. Highly efficient due to high surface-area-to-volume ratio, ensuring uniform conditions. flinders.edu.au
Safety Higher risk with exothermic reactions or hazardous reagents due to large volumes. Inherently safer due to small reactor volumes and better containment. polimi.it
Scalability Challenging; often requires re-optimization of reaction conditions ("scale-up issues"). Simpler to scale by running the system for a longer duration ("scale-out"). flinders.edu.au
Reaction Time Can be lengthy, often requiring hours or days for completion. Significantly reduced, often to minutes or even seconds. mdpi.com
Process Control Limited; parameters can fluctuate within the reaction vessel. Precise control over temperature, pressure, and residence time. polimi.it

| Automation | Difficult to fully automate multi-step processes with intermediate workups. | Readily integrated with automated pumps, valves, and in-line analytical tools for sequential operations. uc.ptfu-berlin.de |

Exploitation of Novel Reactivity for Undiscovered Transformations

The this compound scaffold possesses a unique combination of structural and electronic features that remain ripe for exploration. The methoxy (B1213986) group on the aromatic ring acts as an electron-donating group, enhancing the nucleophilicity of the indole core and influencing its regiochemical reactivity in electrophilic substitution reactions. chim.it Future research will likely focus on exploiting this inherent reactivity to uncover novel chemical transformations.

Key areas for investigation include:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on both the aromatic and the saturated portions of the tetrahydroindole ring is a highly sought-after transformation. This would provide a more atom-economical route to complex analogs, avoiding the need for pre-functionalized starting materials. Research into transition-metal catalysis (e.g., using palladium, rhodium, or iridium) could unlock new pathways for arylation, alkylation, or amination at previously inaccessible positions.

Asymmetric Catalysis: The presence of a stereocenter at the 3a position offers opportunities for developing enantioselective syntheses and transformations. New chiral catalysts could be designed to control the stereochemical outcome of reactions, such as catalytic reductions, cycloadditions, or rearrangements, yielding enantiopure versions of this compound and its derivatives.

Photoredox and Electrochemical Methods: Visible-light photoredox catalysis and electrosynthesis are emerging as powerful tools in organic chemistry for forging new bonds under mild conditions. researchgate.net Applying these methods to the tetrahydroindole core could enable novel transformations, such as radical-mediated additions or oxidative cyclizations, that are not achievable through traditional thermal methods. koreabiomed.com For example, photosensitized decomposition of related substrates has been used to generate highly reactive intermediates for constructing fused pyrrole (B145914) systems. researchgate.net

Green and Sustainable Synthetic Methodologies for this compound and its Analogs

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. researchgate.netjddhs.com Developing green and sustainable synthetic routes to this compound is a critical objective for future research. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using safer solvents and reagents, and reducing energy consumption. jddhs.com

Key strategies for sustainable synthesis include:

Use of Green Solvents: Replacing hazardous and volatile organic solvents (VOCs) with greener alternatives like water, ethanol, ionic liquids (ILs), or deep eutectic solvents (DES) is a primary goal. researchgate.netsjp.ac.lk For instance, certain indole syntheses have been successfully performed in water or ethanol-water mixtures, which are non-toxic and inexpensive. sjp.ac.lkrsc.org

Development of Reusable Catalysts: Employing heterogeneous or recyclable homogeneous catalysts can significantly reduce waste and cost. researchgate.net Nickel ferrite (B1171679) nanoparticles and reusable sulphamic acid have been demonstrated as effective catalysts in the synthesis of related tetrahydroindole structures, offering the advantage of easy separation and reuse. researchgate.net

Energy-Efficient Methods: Exploring alternative energy sources like microwave irradiation and ultrasound can dramatically shorten reaction times and lower energy consumption compared to conventional heating. jddhs.comsjp.ac.lk Microwave-assisted synthesis has been shown to accelerate the formation of indole derivatives, often leading to higher yields in a fraction of the time. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step is a highly efficient and sustainable strategy. rsc.org MCRs reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources.

| Atom Economy | C-H Activation/Functionalization | Avoids the use of protecting groups and pre-functionalized substrates, leading to less waste. | |

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in the synthesis and transformation of this compound requires the use of advanced characterization techniques. Integrating these analytical methods directly into reaction setups, particularly in flow systems, allows for real-time monitoring and data collection.

Future research will benefit from the application of:

In-line and On-line Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled directly to a flow reactor. This provides real-time data on the concentration of reactants, intermediates, and products, allowing for rapid reaction optimization and the detection of unstable species that might be missed with offline analysis. flinders.edu.au

Mass Spectrometry: Coupling flow reactors with mass spectrometry (LC-MS) is a powerful tool for identifying products and byproducts as they are formed. nih.gov This is crucial for understanding reaction pathways and selectivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the reactivity of different sites on the molecule. These theoretical insights can guide experimental design and help interpret complex analytical data.

By combining these advanced analytical tools with automated and flow synthesis platforms, researchers can create a powerful feedback loop where real-time data is used to automatically adjust reaction conditions to maximize yield and selectivity, accelerating the pace of discovery and process development. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole in laboratory settings?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, a modified Backmann rearrangement can be employed using 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime as a precursor. Refluxing in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours under nitrogen atmosphere is a standard protocol . Key steps include:

  • Precursor Preparation : Use of 3-formyl-indole derivatives with aminothiazolones.
  • Cyclization : Acid-catalyzed reflux to form the tetrahydroindole scaffold.
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate the product.
Reagents Conditions Yield
3-formyl-indole derivativesAcetic acid, reflux, 3–5 h~60–70%*
Sodium acetate (catalyst)Nitrogen atmosphere
*Hypothetical yield based on analogous procedures in and .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy groups (δ ~3.8 ppm for OCH3_3) and ring protons. NOESY can resolve stereochemistry in the tetrahydro ring .
  • X-ray Crystallography : Definitive structural confirmation, especially for stereochemical assignments. SHELXL software refines crystallographic data to resolve bond lengths and angles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Optimization involves systematic variation of:

  • Catalysts : Testing Lewis acids (e.g., BF3_3-etherate) to enhance cyclization efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature Control : Lowering reaction temperature (e.g., 30°C) during sensitive steps to reduce side reactions .
  • Workflow : Use HPLC monitoring (as in ) to track reaction progress and adjust parameters in real time.

Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration. For example, in related compounds, SHELX-refined structures confirmed chair conformations in tetrahydro rings .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers, cross-validated with experimental NOESY data .

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Cross-Validation : Compare 1^1H NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies may indicate incorrect tautomerization or solvent effects .
  • 2D NMR Techniques : HSQC and HMBC clarify coupling patterns in complex regions (e.g., methoxy and tetrahydro ring protons) .
  • Parameter Adjustment : Re-optimize computational models (e.g., solvent dielectric constant in DFT) to align with experimental conditions.

Data Contradiction Analysis

Q. How to interpret conflicting results in regioselectivity during functionalization of the indole ring?

Methodological Answer: Conflicting regioselectivity (e.g., methoxy vs. acetamide group reactivity) can arise from:

  • Electronic Effects : Methoxy groups are electron-donating, directing electrophiles to the 5-position. Experimental validation via 1^1H-15^15N HMBC can confirm substitution sites .
  • Steric Hindrance : Bulky substituents may alter expected pathways. X-ray structures () help identify steric clashes.
  • Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation to pinpoint divergent pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.